(Chloromethyl)dimethylsilane
Description
Structure
2D Structure
Properties
InChI |
InChI=1S/C3H8ClSi/c1-5(2)3-4/h3H2,1-2H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJFATIYVLZNFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883957 | |
| Record name | Silane, (chloromethyl)dimethyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
107.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3144-74-9 | |
| Record name | (Chloromethyl)dimethylsilane | |
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| Record name | (Chloromethyl)dimethylsilane | |
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| Record name | Silane, (chloromethyl)dimethyl- | |
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| Record name | Silane, (chloromethyl)dimethyl- | |
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| Record name | (chloromethyl)dimethylsilane | |
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| Record name | (Chloromethyl)dimethylsilane | |
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Advanced Synthetic Strategies for Chloromethyl Dimethylsilane and Its Derivatives
Established Synthetic Pathways
The free-radical chlorination of alkylsilanes is a well-established method for introducing chloro-substituents into organic and organometallic compounds. niscair.res.in This process is typically initiated by ultraviolet (UV) radiation or chemical initiators like peroxides. niscair.res.in For instance, the chlorination of chlorotrimethylsilane (B32843) using sulphuryl chloride with benzoyl peroxide as an initiator yields chloro(chloromethyl)dimethylsilane (B161097). niscair.res.in However, a significant challenge with radical chlorination is controlling the extent of halogenation, which can lead to a mixture of products and complicate purification due to the close boiling points of the desired product and byproducts. niscair.res.inniscair.res.in
One approach to synthesize chloromethyl trimethylsilane (B1584522) involves the gas-phase photochlorination of tetramethylsilane (B1202638). google.com This method can be performed using UV or visible light, with the reaction proceeding at temperatures between 25-32°C. google.com The use of isopentane (B150273) as a co-reactant with tetramethylsilane has also been explored. google.com
Detailed studies on the chlorination of chloro(methyl)silanes have shown that the choice of radical initiator can significantly impact the yield of the desired (chloromethyl)silane. niscair.res.in For example, while benzoyl peroxide is effective, other initiators may lead to lower yields. niscair.res.in
| Reactant | Reagent | Initiator | Product | Yield | Boiling Point (°C) |
| Chlorotrimethylsilane | Sulphuryl Chloride | Benzoyl Peroxide | Chlorothis compound | 43% | 114-116 |
Data sourced from a study on the synthesis of (chloromethyl)silanes. niscair.res.in
Diazomethane (B1218177) (CH₂N₂) is a well-known methylating agent in organic chemistry, capable of converting carboxylic acids to their corresponding methyl esters. wikipedia.orglibretexts.org It can also be employed in the synthesis of this compound and its derivatives. The reaction of chlorodimethylsilane (B94632) with diazomethane can produce this compound. niscair.res.in
The reaction mechanism for the methylation of carboxylic acids with diazomethane involves an initial acid-base reaction where the carboxylic acid protonates the diazomethane. libretexts.org The resulting carboxylate anion then acts as a nucleophile in an SN2 reaction with the protonated diazomethane, yielding the methyl ester and nitrogen gas. libretexts.org A similar principle can be applied to the methylation of chlorosilanes.
Research has demonstrated that trichloro(chloromethyl)silane can be obtained through the methylation of tetrachlorosilane (B154696) using diazomethane. niscair.res.in Furthermore, reacting chlorodimethylsilane with a solution of diazomethane, followed by reflux and distillation, can yield chlorothis compound with a yield of 57.3%. niscair.res.in
It's important to note that diazomethane is a toxic and potentially explosive gas, necessitating careful handling and in-situ preparation for safety. wikipedia.orge3s-conferences.org
A significant pathway to derivatives of this compound involves the alkoxymethylation of chloromethylmethyldichlorosilane. This method provides a route to compounds like chloromethyl methyl dimethoxysilane (B13764172). One patented method describes reacting chloromethylmethyldichlorosilane with a mixture of trimethyl orthoformate and methanol (B129727) at temperatures ranging from 40 to 90°C. google.com This process is reported to have high yield and purity, with the product being isolated through atmospheric distillation. google.com
The reaction involves the substitution of the chlorine atoms on the silicon with methoxy (B1213986) groups. The molar ratio of the reactants is a critical parameter, with a specified ratio of chloromethylmethyldichlorosilane to trimethyl orthoformate being between 1:2 and 1:3, and to methanol being between 1:0.05 and 1:0.8. google.com This method is presented as an efficient and scalable process with mild reaction conditions. google.com
Catalytic Synthesis Methodologies
Transition metal catalysis offers powerful and selective methods for forming carbon-silicon and other bonds. Palladium and platinum catalysts are particularly prominent in organosilicon chemistry.
Palladium-catalyzed cross-coupling reactions are instrumental in synthesizing various organosilanes. For instance, vinyldimethylsilanols, which can be prepared from chlorodimethylsilane, are used in palladium-catalyzed cross-coupling reactions with aryl iodides. lookchem.comsigmaaldrich.com While direct palladium-catalyzed synthesis of this compound is less commonly detailed, the functionalization of related structures using palladium catalysis is a key strategy. ebay.co.ukresearchgate.net
Platinum catalysts are widely used in hydrosilylation reactions, which involve the addition of a Si-H bond across a double or triple bond. mdpi.comnordicrheologysociety.org This is a fundamental process in silicone polymer chemistry. Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst are well-known platinum catalysts used for this purpose. nordicrheologysociety.org The hydrosilylation of allyl chloride with a silane (B1218182) in the presence of a platinum catalyst can be a route to chloromethyl-functionalized silanes.
| Catalyst | Precursor | Typical Application |
| Speier's Catalyst | Chloroplatinic acid | Silicone synthesis |
| Karstedt's Catalyst | Chloroplatinic acid and a vinylsiloxane | Crosslinking of silicones for biomaterials |
| Lamoreaux Catalyst | Hexachloroplatinic acid hydrate (B1144303) and long-chain alcohols | Soluble in non-polar organic solvents |
Information compiled from reviews on platinum-catalyzed hydrosilylation. mdpi.comnordicrheologysociety.org
Zinc-catalyzed reactions have emerged as a cost-effective and environmentally friendly alternative for the synthesis of tetraorganosilanes. organic-chemistry.org Zinc salts, such as zinc chloride, can effectively catalyze the nucleophilic substitution of chlorosilanes with organomagnesium reagents (Grignard reagents). organic-chemistry.orgorgsyn.org This method is particularly advantageous as it avoids the use of more toxic catalysts like cyanide or thiocyanate (B1210189) salts. orgsyn.org
A notable application is the synthesis of (chloromethyl)dimethylphenylsilane (B155712), a derivative of this compound. orgsyn.org The reaction involves treating chlorothis compound with phenylmagnesium bromide in the presence of a catalytic amount of a zinc salt, such as dichloro(N,N,N',N'-tetramethylethylenediamine)zinc or simply zinc chloride. organic-chemistry.orgorgsyn.orgatamankimya.com The reaction proceeds efficiently in a solvent like 1,4-dioxane (B91453) to give the desired product in high yield. orgsyn.orgatamanchemicals.com
Mechanistic studies suggest that the active catalytic species is a triorganozincate complex, which facilitates the transfer of the organic group from the Grignard reagent to the silicon atom. organic-chemistry.org This zinc-catalyzed approach has a broad scope, accommodating a wide variety of organomagnesium reagents and functionalized chlorosilanes under mild conditions. organic-chemistry.org
| Chlorosilane | Grignard Reagent | Catalyst | Solvent | Product | Yield |
| Chlorothis compound | Phenylmagnesium bromide | Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc | 1,4-Dioxane | (Chloromethyl)dimethylphenylsilane | 80-81% |
Data from an Organic Syntheses procedure. orgsyn.org
Functional Group Transformation and Derivatization Routes
The reactivity of the chloromethyl group in this compound makes it a versatile precursor for a wide range of functionalized organosilanes. These transformations are pivotal in synthesizing molecules with tailored properties for various applications.
The introduction of specific organic functional groups onto the this compound scaffold is primarily achieved through nucleophilic substitution reactions at the chloromethyl position. smolecule.com This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a diverse array of derivatives.
Nucleophilic Substitution Reactions:
The chlorine atom in the chloromethyl group is susceptible to displacement by a variety of nucleophiles. smolecule.com This includes reactions with organometallic reagents, amines, alcohols, and thiols, resulting in the formation of new silane derivatives with extended carbon chains or heteroatomic functional groups. smolecule.comsmolecule.com For instance, the reaction with Grignard reagents, like phenylmagnesium bromide, can introduce aryl groups, yielding compounds such as (phenylmethyl)dimethylsilane. orgsyn.org Similarly, reactions with amines or alkoxides lead to the formation of amino- or alkoxy-methylsilanes. vulcanchem.com
A notable application of this reactivity is in the synthesis of precursors for more complex molecules. For example, N-alkylation of amines with this compound is a key step in creating substrates for subsequent cyclization reactions, such as the formation of silapyrrolidines. thieme-connect.de
Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide another powerful tool for functionalizing the chloromethyl moiety. vulcanchem.com These reactions enable the formation of carbon-carbon bonds with a high degree of control and functional group tolerance. vulcanchem.com this compound can also participate in cross-coupling with other organometallic reagents, including those of germanium and other Group 14 elements, to generate novel organosilicon compounds. smolecule.com
Hydrosilylation:
The introduction of a vinyl or allyl group via nucleophilic substitution on this compound can be followed by hydrosilylation reactions. This process involves the addition of a Si-H bond across a carbon-carbon multiple bond and is a fundamental method for creating C-Si bonds. csic.es For instance, the synthesis of mixed allyl vinyl dimethylsilanes can be achieved through sequential coupling reactions with (chloromethyl)dimethylchlorosilane. researchgate.net
Table 1: Examples of Functional Group Transformations of this compound
| Reagent/Catalyst | Reaction Type | Product Type | Reference |
| Phenylmagnesium bromide | Nucleophilic Substitution (Grignard) | Aryl-substituted silane | orgsyn.org |
| Amines/Alkoxides | Nucleophilic Substitution | Amino/Alkoxy-methylsilanes | vulcanchem.com |
| Palladium catalyst / Boronic acid | Cross-Coupling (Suzuki-Miyaura) | Aryl/Vinyl-substituted silane | vulcanchem.com |
| Organogermanium nucleophiles | Cross-Coupling | Germyl-substituted silane | smolecule.com |
| N-Boc-dehydroalanine ester | N-alkylation (Flow chemistry) | Silaproline precursor | thieme-connect.de |
The dimethylsilylmethyl group, introduced via this compound, can serve as a protecting group for various functional groups, particularly alcohols. gelest.com The selective introduction (silylation) and removal (desilylation) of this group are crucial steps in multi-step organic synthesis.
Selective Silylation:
Silylation involves the reaction of this compound or its derivatives with a molecule containing a reactive hydrogen, such as an alcohol, amine, or thiol, typically in the presence of a base. gelest.com The steric bulk of the silylating agent can influence the selectivity of the reaction. For example, tert-butoxythis compound (B14000162) can be used for the silylation of alcohols to form stable tert-butoxy-dimethylsilyl ethers. vulcanchem.com
A significant application is the selective N-methylation of pyrimidones. A two-step process involving silylation with chlorothis compound followed by desilylation with potassium fluoride (B91410) allows for selective N-methylation, avoiding the formation of the undesired O-methylated impurity. researchgate.netthieme-connect.com This method has proven effective for large-scale production. thieme-connect.com
Selective Desilylation:
The removal of the silyl (B83357) protecting group is a critical step to unmask the original functional group. The stability of silyl ethers varies, allowing for selective deprotection. gelest.com Common reagents for desilylation include fluoride ion sources, such as tetra-n-butylammonium fluoride (TBAF) or potassium fluoride. gelest.comnih.gov The choice of reagent and reaction conditions can be tailored to selectively cleave one type of silyl ether in the presence of others. gelest.com
For instance, protocols have been developed for the mild deprotection of 2'-O-TBS (tert-butyldimethylsilyl) groups in oligoribonucleotides using ammonium (B1175870) fluoride or potassium fluoride. nih.gov Microwave-assisted desilylation using a reusable acidic resin offers an environmentally friendlier alternative. mdpi.com
Table 2: Reagents for Silylation and Desilylation
| Process | Reagent | Substrate | Key Feature | Reference |
| Silylation | Chlorothis compound | Pyrimidone | Selective N-methylation precursor | researchgate.netthieme-connect.com |
| Silylation | tert-butoxythis compound | Alcohols, Phenols | Forms stable silyl ethers | vulcanchem.com |
| Desilylation | Potassium Fluoride (KF) | Silylated pyrimidone | Selective N-methylation | researchgate.netthieme-connect.com |
| Desilylation | Ammonium Fluoride / Potassium Fluoride | 2'-O-TBS protected oligoribonucleotides | Mild deprotection | nih.gov |
| Desilylation | Reusable acidic resin (Microwave) | Silyl ethers | Green chemistry approach | mdpi.com |
Process Optimization and Scalability in Synthesis
The industrial production of this compound and its derivatives requires careful optimization of reaction conditions to ensure high yield, purity, and cost-effectiveness, while also considering safety and environmental impact.
The primary industrial route for synthesizing this compound is a modification of the Müller-Rochow process. smolecule.com This involves the direct reaction of silicon metal with chloromethane (B1201357) at high temperatures (250-300°C) using a copper catalyst. smolecule.com Optimization of this process focuses on catalyst composition, reaction temperature, and feedstock purity to maximize the yield of the desired product. smolecule.com
Another synthetic route involves the chlorination of chlorotrimethylsilane, which can yield chlorothis compound. niscair.res.in Reaction conditions, such as the choice of initiator (e.g., benzoyl peroxide) and reaction time, are optimized to improve the yield. niscair.res.in
For derivatization reactions, scalability is a key consideration. For example, a method for preparing chloromethyl methyl dimethoxysilane from chloromethylmethyldichlorosilane using methyl orthoformate and methanol is designed for large-scale industrial production due to its mild conditions, high yield, and short reaction time. google.com Similarly, the zinc-catalyzed synthesis of (chloromethyl)dimethylphenylsilane has been demonstrated to be scalable to a 500-mmol scale with good yield. orgsyn.org Flow chemistry has also been employed for the N-alkylation of N-Boc-dehydroalanine ester with this compound, achieving a high yield and demonstrating a scalable approach. thieme-connect.de
Table 3: Comparison of Synthetic Methods and Scalability
| Method | Key Reactants | Product | Scale | Key Advantages | Reference |
| Müller-Rochow Process | Silicon, Chloromethane | This compound | Industrial | Primary industrial method | smolecule.com |
| Chlorination | Chlorotrimethylsilane, Sulphuryl chloride | Chlorothis compound | Lab | Good yield with optimized conditions | niscair.res.in |
| Grignard Reaction | Chlorothis compound, Phenylmagnesium bromide | (Chloromethyl)dimethylphenylsilane | 500-mmol | Scalable, good yield | orgsyn.org |
| Alkoxy Exchange | Chloromethylmethyldichlorosilane, Methyl orthoformate | Chloromethyl methyl dimethoxysilane | Industrial | Mild conditions, high yield | google.com |
| Flow Chemistry | N-Boc-dehydroalanine ester, this compound | Silaproline precursor | Gram-scale | High yield, scalable | thieme-connect.de |
Mechanistic Investigations of Chloromethyl Dimethylsilane Reactivity
Nucleophilic Substitution Processes at Silicon and Carbon Centers
Nucleophilic substitution is a fundamental reaction class for (chloromethyl)dimethylsilane. The specific site of attack—the electrophilic silicon or the electrophilic carbon of the chloromethyl group—is highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions. This regioselectivity is a key determinant of the final product structure.
The reaction of chlorosilanes with organometallic reagents is a primary method for forming carbon-silicon bonds. kyoto-u.ac.jp In the case of this compound, these reagents typically target the more labile Si-Cl bond.
Grignard reagents (organomagnesium halides) are less reactive than their organolithium counterparts and often require more forcing conditions, such as higher temperatures or prolonged reaction times, to achieve complete substitution at the silicon center. kyoto-u.ac.jporgsyn.org The mechanism for the Grignard reaction is proposed to involve coordination between the magnesium atom of the Grignard reagent and the chlorine atom of the chlorosilane. researchgate.netresearchgate.net This coordination facilitates the transfer of the organic group from magnesium to silicon, with concurrent cleavage of the Si-Cl bond. researchgate.netresearchgate.net To enhance the efficiency of these reactions, catalysts are often employed. For instance, zinc chloride has been found to be an effective and inexpensive catalyst for the reaction between various Grignard reagents and this compound, expanding the scope beyond what was achievable with other catalysts like silver nitrate, which was limited to arylmagnesium reagents. orgsyn.org
A study on the related compound bisthis compound (B1265723) using Grignard reagents revealed complex reaction pathways, including both intermolecular C-Si bond formation and intramolecular C-C coupling, highlighting the nuanced reactivity of such systems. koreascience.krkchem.org
Table 1: Reaction of Phenylmagnesium Bromide with this compound kyoto-u.ac.jporgsyn.org
| Reagent | Catalyst | Solvent | Conditions | Product |
| Phenylmagnesium bromide | Dichloro(TMEDA)zinc | 1,4-Dioxane (B91453) | 0 °C to 23 °C | (Chloromethyl)dimethylphenylsilane (B155712) |
| Phenylmagnesium bromide | None | THF | 0 °C to 20 °C, 3h | (Chloromethyl)dimethylphenylsilane |
The reactivity of this compound with nucleophiles such as alcohols and amines is complex, with substitution possible at either the silicon or carbon center. The outcome is often dictated by the specific nucleophile and reaction conditions.
With alkoxides, such as sodium methoxide (B1231860) in tetrahydrofuran, nucleophilic attack occurs preferentially at the silicon atom. researchgate.netdoi.org This reaction leads to the displacement of the chloride ion. Interestingly, in cases where the silicon atom also bears an unsaturated group like allyl or vinyl, this substitution is accompanied by a 1,2-migration of that group from the silicon to the adjacent carbon of the original chloromethyl moiety. researchgate.netdoi.orgcolab.ws
Reactions with water (hydrolysis) or alcohols (alcoholysis) can lead to the formation of silanols (R₃Si-OH). libretexts.org These reactions are often performed in the presence of a weak base, like a tertiary amine, to neutralize the hydrochloric acid byproduct. libretexts.org The resulting silanol (B1196071) is itself nucleophilic and can react with another molecule of the chlorosilane, leading to the formation of a siloxane (Si-O-Si) bond, which is the basis for silicone polymer production. libretexts.org
The reaction with amides and their derivatives demonstrates the competitive nature of the two electrophilic sites. While chloromethyldimethylchlorosilane reacts with simple amines like diethylamine (B46881) at the Si-Cl bond, its reaction with amides can result in substitution at the C-Cl bond. researchgate.netresearchgate.net This reaction often proceeds via an intramolecular rearrangement to form stable five-membered ring structures containing a pentacoordinate silicon atom, where the amide oxygen coordinates to the silicon center. researchgate.netresearchgate.net
Table 2: Reactivity with Various Nucleophiles
| Nucleophile | Substrate | Key Mechanistic Feature | Product Type | Reference(s) |
| Sodium Methoxide | Allylthis compound | Attack at Si, 1,2-allyl migration | Rearranged alkoxysilane | researchgate.net, doi.org |
| Water / Alcohol | This compound | Attack at Si | Silanol / Siloxane | libretexts.org |
| Amides | (Chloromethyl)dimethylchlorosilane | Attack at C-Cl, intramolecular cyclization | Pentacoordinate silicon chelate | researchgate.net, researchgate.net |
Regioselectivity in the reactions of this compound refers to the preference for nucleophilic attack at the silicon versus the carbon center. As noted, strong, hard nucleophiles like organometallic reagents and alkoxides tend to attack the silicon atom. orgsyn.orgresearchgate.netdoi.org In contrast, substitution at the C-Cl bond can be favored with other nucleophiles, such as in certain reactions involving amides. researchgate.net
The stereochemistry of nucleophilic substitution at a chiral silicon center is a well-studied phenomenon and provides insight into the reaction mechanism. researchgate.net Displacement reactions at silicon can proceed with either inversion or retention of configuration. researchgate.net
Inversion of configuration implies a backside attack by the nucleophile, analogous to the Sₙ2 mechanism at carbon. This pathway is often observed in a variety of conditions. researchgate.net
Retention of configuration suggests a front-side attack. This outcome is common in hydrolysis reactions carried out with nucleophilic assistance from solvents like dimethylformamide (DMF) or hexamethylphosphorotriamide (HMPT). researchgate.netrsc.org In these cases, the mechanism is proposed to involve the formation of a pentacoordinate silicon intermediate where the nucleophilic solvent coordinates to the silicon. The attacking nucleophile (e.g., water) then displaces the leaving group from this intermediate. researchgate.netrsc.org
The stereochemical outcome is highly sensitive to the reaction medium; for instance, a crossover from retention to inversion can occur as the alcohol content of the solvent is increased during alcoholysis. researchgate.net The general mechanism involves the apical entry of the nucleophile into a trigonal bipyramidal pentacoordinate transition state or intermediate. researchgate.net
Transsilylation Mechanisms and Scope
Transsilylation involves the transfer of a silyl (B83357) group from one molecule to another. This compound can participate in these exchange reactions, particularly with other silylated compounds.
This compound and its analogs can react with N-silylated or O-silylated compounds, such as N-trimethylsilyl amides or O-trimethylsilyl derivatives of ketones. researchgate.netresearchgate.net The initial step of this interaction is a transsilylation event. researchgate.netcapes.gov.br In this process, the bond between the nitrogen or oxygen and the trimethylsilyl (B98337) group is cleaved, and a new bond is formed with the (chloromethyl)dimethylsilyl moiety. The byproduct of this exchange is trimethylsilyl chloride. researchgate.netcapes.gov.br This initial transsilylation generates a new, often unstable, intermediate that can undergo further transformations. researchgate.net
The intermediates formed from the initial transsilylation are often primed for subsequent intramolecular reactions. A key example is the reaction of dimethyl(chloromethyl)chlorosilane with N-trimethylsilyl amides. researchgate.netcapes.gov.br After the initial transsilylation yields the N-[dimethyl(chloromethyl)silyl]amide, this intermediate undergoes a second stage involving intramolecular silylation. researchgate.netcapes.gov.br
This intramolecular process can proceed via two distinct pathways:
A kinetically controlled pathway leads to an O-[(dimethylchlorosilyl)methyl]imidate. This intermediate features a hypervalent silicon atom with a coordinate bond between the silicon and the amide nitrogen (N→Si). researchgate.netcapes.gov.br
A thermodynamically controlled pathway results in the more stable N-[(dimethylchlorosilyl)methyl]amide, which exists as a five-membered ring chelate. In this structure, the amide oxygen forms a coordinate bond to the silicon atom (O→Si), resulting in a pentacoordinate silicon center. researchgate.netcapes.gov.br This thermodynamically favored product can also be formed through the rearrangement of the kinetically controlled imidate intermediate. capes.gov.br
Another example of an intramolecular pathway is the 1,2-migration of allyl or vinyl groups observed during the reaction of the corresponding this compound derivatives with alkoxides. doi.org This rearrangement occurs within the pentacoordinate intermediate formed after the nucleophile attacks the silicon center. doi.orgcolab.ws
Cross-Coupling Reaction Dynamics
This compound possesses two distinct reactive sites: the Si-H bond and the C-Cl bond. This duality allows it to participate in a variety of cross-coupling reactions, enabling the formation of new silicon-carbon and carbon-carbon bonds. The dynamics of these reactions are often dictated by the choice of catalyst and the nature of the coupling partner.
The chloromethyl group of this compound is susceptible to nucleophilic substitution. This reactivity extends to cross-coupling with nucleophiles from Group 14 elements, such as germanium. smolecule.com While detailed mechanistic studies specifically involving germane (B1219785) nucleophiles and this compound are not extensively documented in the provided literature, the reaction follows a general nucleophilic substitution pathway.
In this type of transformation, a germyl (B1233479) anion (R₃Ge⁻) or a related organogermane species acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group. This results in the displacement of the chloride ion and the formation of a new silicon-carbon-germanium linkage. The reaction is analogous to the formation of other organosilicon compounds through nucleophilic substitution at the chloromethyl position. smolecule.com Organogermanium compounds are valuable in organic synthesis and can serve as partners in further cross-coupling reactions or undergo germanium-halogen exchange. researchgate.net
Palladium-catalyzed cross-coupling reactions provide a powerful tool for forming C-C and C-Si bonds, with the Hiyama coupling being a key example involving organosilanes. organic-chemistry.org The Hiyama coupling facilitates the reaction between organosilanes and organic halides or pseudohalides. organic-chemistry.orgresearchgate.net For a silane (B1218182) like this compound to participate effectively, activation of the Si-C bond is crucial. This is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base. organic-chemistry.org The activator coordinates to the silicon atom, forming a hypervalent, pentacoordinate silicate (B1173343) species. This intermediate is more nucleophilic and readily undergoes transmetallation with the palladium center. lsu.edu
The general catalytic cycle for a Hiyama-type C-C coupling involving an organosilane is as follows:
Oxidative Addition: The Pd(0) catalyst adds to an organic halide (R¹-X), forming a Pd(II) intermediate.
Activation: The organosilane (R²-SiR₃) is activated by a fluoride ion or base to form a pentavalent silicate [R²-SiR₃F]⁻.
Transmetallation: The organic group (R²) is transferred from the activated silicate to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) complex.
Reductive Elimination: The two organic groups (R¹ and R²) couple and are eliminated from the palladium center, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.
While the chloromethyl group itself is a reactive handle for substitution, the dimethylsilyl moiety can also be functionalized and used in palladium-catalyzed couplings. For instance, if the hydrogen on the silicon in this compound is replaced with an aryl or alkenyl group, that group can then participate in Hiyama coupling. Conversely, the chloromethyl group can act as the electrophilic partner in cross-electrophile coupling reactions, which provides an alternative route to C-C bond formation without the need for pre-formed organometallic nucleophiles. nih.gov The use of specific ligands and additives, such as CuCl with TBAF, can be essential for promoting the construction of the desired carbon-carbon bond. researchgate.net
Oxidation and Hydrosilylation Reaction Pathways
The oxidation of hydrosilanes to silanols is a fundamental transformation in organosilicon chemistry. Silanols are valuable intermediates, serving as precursors to silicones, cross-coupling partners, and directing groups in organic synthesis. d-nb.info this compound can be selectively oxidized to its corresponding silanol, (chloromethyl)dimethylsilanol.
One method involves using an oxidizing agent like hydrogen peroxide. smolecule.com A more contemporary and greener approach utilizes water as the oxidant, catalyzed by transition metal complexes. For example, manganese carbonyl complexes like [MnBr(CO)₅] have been shown to be highly effective precatalysts for the selective oxidation of various silanes to silanols under neutral conditions. d-nb.info This process is advantageous as it uses water as the oxygen source and produces hydrogen gas as the only byproduct. The reaction avoids the formation of undesired siloxane side products, which can occur under traditional acidic or basic hydrolysis conditions. d-nb.info
The catalytic cycle with a manganese catalyst is proposed to involve the formation of a manganese(I) hydride species, which then facilitates the Si-O bond formation. d-nb.info The protocol shows broad substrate scope and good to excellent selectivity.
Table 1: Comparison of Oxidation Methods for Silanol Formation
| Method | Oxidant | Catalyst/Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Traditional Oxidation | Hydrogen Peroxide (H₂O₂) | Typically uncatalyzed or with simple acid/base | Direct, straightforward procedure. | smolecule.com |
| Catalytic Oxidation | Water (H₂O) | [MnBr(CO)₅] precatalyst, neutral conditions | High selectivity, green oxidant, H₂ byproduct, avoids siloxane formation. | d-nb.info |
| Stoichiometric Hydrolysis | Water (H₂O) | Strict buffering with stoichiometric base | Controlled hydrolysis of corresponding chlorosilane. | d-nb.info |
Platinum-catalyzed hydrosilylation is one of the most important industrial methods for forming silicon-carbon bonds. mdpi.comnih.gov The reaction involves the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double (C=C) or triple (C≡C) bond. mdpi.com this compound, with its reactive Si-H bond, is an excellent substrate for this transformation.
The reaction is typically catalyzed by platinum complexes, most notably Karstedt's catalyst or Speier's catalyst. mdpi.com The generally accepted mechanism for hydrosilylation of alkenes (the Chalk-Harrod mechanism) involves several key steps:
Oxidative Addition: The hydrosilane oxidatively adds to the platinum(0) catalyst to form a platinum(II) silyl hydride complex.
Olefin Coordination: The unsaturated substrate (e.g., an alkene) coordinates to the platinum(II) complex.
Migratory Insertion: The coordinated alkene inserts into either the Pt-H bond (Chalk-Harrod pathway) or the Pt-Si bond (modified Chalk-Harrod pathway). This step is often regioselective, leading to either the terminal (anti-Markovnikov) or internal (Markovnikov) addition product.
Reductive Elimination: The resulting alkylsilyl platinum(II) complex undergoes reductive elimination to release the organosilane product and regenerate the platinum(0) catalyst.
The choice of catalyst, ligands, and substrate can influence the reaction's efficiency and regioselectivity. nih.govresearchgate.net For example, using bulky ligands on the platinum catalyst can enhance selectivity by sterically directing the approach of the unsaturated substrate. nih.gov This reaction allows the chloromethyldimethylsilyl group to be attached to a wide variety of organic molecules, creating functionalized silanes for further synthetic applications.
Table 2: Products of Platinum-Catalyzed Hydrosilylation
| Unsaturated System | Typical Product | Bond Formed | Common Catalyst | Reference |
|---|---|---|---|---|
| Terminal Alkene (R-CH=CH₂) | R-CH₂-CH₂-Si(Me)₂(CH₂Cl) | C(sp³)-Si | Karstedt's Catalyst | mdpi.com |
| Internal Alkene (R-CH=CH-R') | R-CH(Si(Me)₂(CH₂Cl))-CH₂-R' | C(sp³)-Si | Speier's Catalyst | mdpi.com |
| Terminal Alkyne (R-C≡CH) | R-CH=CH-Si(Me)₂(CH₂Cl) (β-isomer) | C(sp²)-Si | NHC-Platinum(0) Complexes | researchgate.net |
Intramolecular Rearrangements and Cyclization Mechanisms
Beyond intermolecular reactions, this compound and its derivatives can undergo intramolecular rearrangements and cyclizations to form cyclic organosilicon compounds. These reactions are driven by thermodynamics, catalysis, or the strategic placement of reactive functional groups.
A notable transformation is the thermal rearrangement of this compound itself. Theoretical studies using density functional theory (DFT) have shown that at high temperatures, the molecule can rearrange to form trimethylchlorosilane. researchgate.net This process is proposed to occur via a concerted mechanism involving a double-three-membered-ring transition state. In this transition state, the chlorine atom migrates from the carbon to the silicon atom, while a hydrogen atom simultaneously migrates from the silicon atom to the carbon atom. The calculated energy barrier for this rearrangement is approximately 201.6 kJ mol⁻¹. researchgate.net
Furthermore, the functional groups in this compound can be exploited to construct precursors for intramolecular cyclization. For example, the chloromethyl group can be used in an alkylation reaction to tether a diene or other reactive moiety to the silicon atom. Subsequent intramolecular reactions, such as a Diels-Alder cycloaddition, can then be triggered. researchgate.netescholarship.org Similarly, radical cyclizations can be initiated from derivatives of this compound to form complex ring systems. psu.edu Another approach involves the reaction of a derivative like bisthis compound with a suitable difunctional molecule to directly form a heterocyclic system, such as a silaazacycle. thieme-connect.de These strategies highlight the utility of the chloromethylsilyl scaffold in templating the construction of complex molecular architectures.
Thermal Rearrangement of Chloromethylsilanes
The thermal behavior of chloromethylsilanes, including this compound, has been investigated both experimentally and theoretically. One notable transformation is the gas-phase isomerization of this compound to trimethylchlorosilane. researchgate.net This reaction proceeds through two distinct parallel pathways: a concerted dyotropic rearrangement and a free-radical chain mechanism. researchgate.net The dyotropic rearrangement is a pericyclic process where two sigma bonds migrate simultaneously. In this case, a chlorine atom migrates from the carbon to the silicon atom, while a hydrogen atom moves from the silicon to the carbon atom. researchgate.netresearchgate.net
Theoretical studies using density functional theory (DFT) at the B3LYP/6-311G(d, p) level have further elucidated the mechanism of this thermal rearrangement. researchgate.net These calculations support a concerted pathway involving a "double-three-membered-ring" transition state. researchgate.net The energy barriers for the thermal rearrangement of various chloromethylsilanes have been calculated, providing quantitative insight into their relative reactivities. researchgate.netacs.org For this compound, the calculated energy barrier for this rearrangement is 201.6 kJ mol⁻¹. researchgate.netacs.org
The presence of a Lewis acid can influence the reaction pathway. researchgate.net For instance, the thermal rearrangement of chloromethylsilane in the presence of a Lewis acid like AlCl₃ or BF₃ can occur via two different pathways, with only one being catalytically effective. researchgate.net The catalytic effect is attributed to the formation of a transition state where the aluminum atom coordinates with four chlorine atoms, resulting in a lower energy barrier. researchgate.net
Table 1: Calculated Energy Barriers for the Thermal Rearrangement of Various Chloromethylsilanes
| Compound | Product | Energy Barrier (kJ mol⁻¹) |
|---|---|---|
| Chloromethylsilane | Methylchlorosilane | 217.4 researchgate.netacs.org |
| This compound | Trimethylchlorosilane | 201.6 researchgate.netacs.org |
| (Chloromethyl)vinylsilane | Vinylmethylchlorosilane | 208.7 researchgate.net |
Formation and Ring-Opening of Silacyclopropane (B577268) Intermediates
The formation of transient silacyclopropane intermediates from chloromethylsilanes and their derivatives has been proposed in several reaction mechanisms. While direct observation of the silacyclopropane derived from this compound is challenging, its existence is inferred from the products of certain reactions.
One such example is the Grignard coupling reaction of bisthis compound. researchgate.netresearchgate.net In this reaction, the mono-Grignard reagent, ClCH₂Me₂SiCH₂MgCl, can undergo intramolecular cyclization to form a silacyclopropane intermediate. researchgate.netresearchgate.net This highly strained three-membered ring is not isolated but readily undergoes ring-opening polymerization. researchgate.netresearchgate.net The polymerization is initiated by the nucleophilic attack of other Grignard reagent molecules present in the reaction mixture. researchgate.netresearchgate.net This pathway competes with intermolecular C-Si coupling reactions. researchgate.netresearchgate.net
The reactivity of silacyclopropanes is characterized by the high strain energy of the three-membered ring, which makes them susceptible to ring-opening reactions under mild conditions. scispace.com These reactions can be initiated by various reagents, including nucleophiles and electrophiles, and can proceed with a high degree of stereoselectivity. scispace.com The specific products of the ring-opening depend on the nature of the attacking reagent and the substitution pattern on the silacyclopropane ring. Although not directly studied for the 1,1-dimethylsilacyclopropane that would be formed from this compound, the general reactivity patterns of other silacyclopropanes provide a framework for understanding its potential transformations. scispace.com For instance, reactions with carbonyl compounds can lead to the formation of five-membered ring silicon compounds through a "two-atom" insertion. scispace.com
Applications in Advanced Materials Science and Engineering
Polymer and Precursor Synthesis
The dual functionality of (chloromethyl)dimethylsilane makes it an important monomer and intermediate in the synthesis of specialized polymers. It is utilized in the creation of functional silicones, as a precursor to ceramic materials, in ring-opening polymerizations, for developing novel copolymers, and in the design of polymers with specific end-group functionalities.
Functional Silicone Polymers and Elastomers
This compound is instrumental in the synthesis of silicone polymers and elastomers with tailored properties. The chloromethyl group provides a reactive site for further functionalization, enabling the introduction of various organic moieties into the polysiloxane backbone. This allows for the modification of the polymer's physical and chemical characteristics, such as thermal stability and chemical resistance, to meet the demands of specific applications, including those in the automotive and aerospace industries. chemimpex.com
For instance, silicone polymers with pendant chloromethyl groups can be synthesized, which then act as versatile starting materials for subsequent chemical modifications. smolecule.com This approach is used to create functionalized silicones for use in harsh environments. The related compound, (chloromethyl)(dimethyl)silanol, also serves as a precursor in the synthesis of various silicone-based polymers, resins, rubbers, and sealants, contributing to properties like flexibility, durability, and resistance to extreme temperatures. lookchem.com
Polycarbosilanes as Ceramic Precursors (e.g., SiC)
This compound and its derivatives are key reagents in the synthesis of polycarbosilanes, which are preceramic polymers that can be pyrolyzed to form silicon carbide (SiC) ceramics. These SiC ceramics are known for their high strength, thermal stability, and resistance to oxidation, making them suitable for applications in high-temperature environments.
One method involves the potassium dechlorination of chlorothis compound (B161097) to produce linear polycarbosilanes. google.com While this process can lead to the inclusion of Si-Si and CH2-CH2 groups in the polymer backbone, it demonstrates the utility of chloromethylsilanes in creating SiC precursors. google.com More advanced routes focus on the reactions of chloromethylsilanes with other chlorosilane monomers to develop tractable, solid polycarbosilanes. dtic.mil These polymers are not only useful for producing SiC fibers but also as binders, coatings, and impregnants for high-temperature applications. dtic.mil
The Grignard reaction of (chloroalkyl)chlorosilanes, such as (chloromethyl)trichlorosilane, is another significant method for producing highly branched polycarbosilanes. ineosopen.orgrsc.org This approach allows for the design of polymer structures with a stoichiometric Si:C ratio, which is beneficial for the quality of the resulting SiC ceramic. rsc.org The resulting branched copolymers can be produced as liquids for impregnating ceramic matrix composites or as solids for creating SiC fibers. google.com
| Precursor Synthesis Method | Key Reactants | Resulting Polymer Type | Ceramic Yield (Typical) |
| Potassium Dechlorination | Chlorothis compound | Predominantly linear polycarbosilane | Not specified |
| Grignard Coupling | (Chloroalkyl)chlorosilanes (e.g., (chloromethyl)trichlorosilane) | Highly branched polycarbosilane | 60-75% |
| Yajima Process (for comparison) | Dimethyldichlorosilane | Poly(dimethylsilane) followed by rearrangement | Not specified |
Ring-Opening Polymerization (ROP) for Structured Silicones
(Chloromethyl)dimethylsilyl groups can be introduced into polysiloxanes as end-capping agents in ring-opening polymerization (ROP) of cyclic siloxanes like hexamethylcyclotrisiloxane (B157284) (D3). This technique allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. encyclopedia.pubnih.gov
Anionic ROP is a particularly effective method for producing dimethylsiloxane telechelics, which are polymers with functional groups at both ends of the chain. encyclopedia.pub By using a suitable terminating agent, such as chloro-(3-chloropropyl)dimethylsilane, polymers with specific end groups can be obtained. encyclopedia.pub The chloromethyl functionality can be introduced at the polymer chain end by using (chloromethyl)dimethylchlorosilane as a quenching agent. gelest.com This allows for the creation of structured silicones with reactive end groups that can be used for further reactions, such as the synthesis of block copolymers. encyclopedia.pub
The controlled synthesis of α,ω-dihydroxy-terminated polydimethylsiloxane (B3030410) (PDMS) can be achieved through ROP, and these can be subsequently end-capped with functional chlorosilanes, including (chloromethyl)dimethylchlorosilane, to produce telechelic polysiloxanes. nih.gov
Design of Telechelic and End-Functionalized Polymers
Telechelic polymers, which possess reactive functional groups at both ends of the polymer chain, are valuable for synthesizing more complex macromolecular structures like block copolymers and polymer networks. rsc.orguni-rostock.de this compound and related compounds play a role in the synthesis of these important materials.
While many strategies exist for creating telechelic polymers from various monomers, the introduction of functional end-groups onto polyolefins remains a challenge. rsc.org However, in the realm of silicon-containing polymers, (chloromethyl)dimethylsilyl groups can be introduced as end-cappers. For example, in the anionic ring-opening polymerization of cyclotrisiloxanes, (chloromethyl)dimethylchlorosilane can be used as an end-capping agent to produce α,ω-functionalized polydimethylsiloxanes. nih.gov This allows for the precise placement of reactive chloromethyl groups at the chain ends, which can then be used for subsequent "click" chemistry reactions or other modifications to build more complex polymer architectures. encyclopedia.pubrsc.org
Interfacial Adhesion and Surface Modification
The reactivity of this compound makes it a valuable agent for modifying the surfaces of various materials to improve interfacial adhesion. It can be used as a coupling agent to enhance the bond between organic polymers and inorganic substrates, a critical requirement in the manufacturing of composite materials, coatings, and adhesives. chemimpex.comlookchem.com
When applied to surfaces like glass, metals, or polymers, it can alter their properties, such as increasing hydrophobicity or chemical resistance. chemimpex.com For example, a derivative, chloromethyldimethylisopropoxysilane, is used as a silylating agent to modify surfaces, leading to improved adhesion and durability in coatings and adhesives. lookchem.com The inclusion of this compound in plasma discharges has been shown to impart antistatic properties to rayon surfaces. ethernet.edu.etindiantextilejournal.com This surface modification capability is crucial in industries where the interface between different materials determines the performance and longevity of the final product, such as in aerospace and construction. chemimpex.com
Role as Silane (B1218182) Coupling Agents in Composites
This compound derivatives serve as highly effective silane coupling agents, enhancing the interfacial adhesion between organic polymers and inorganic substrates in composite materials. chemimpex.comsmolecule.com This is crucial in industries like automotive and aerospace, where the performance of composites is paramount. chemimpex.com The primary function of these coupling agents is to form a durable bridge between the organic and inorganic phases. chemimpex.com
The mechanism involves the silane reacting with the surface of an inorganic material, such as glass or metal fillers, while the chloromethyl group provides a reactive site for bonding with the organic polymer matrix. smolecule.comsmolecule.com This improved adhesion between the filler and the polymer matrix results in composite materials with enhanced mechanical properties, such as increased strength and durability. innospk.com For instance, chlorothis compound is used in the production of filled polymers, like silica-filled rubber, to improve the bond between the silica (B1680970) filler and the rubber matrix. innospk.com This enhancement of interfacial adhesion is a key factor in the manufacturing of high-performance composites. chemimpex.com
Surface Engineering for Hydrophobicity and Chemical Resistance
The modification of surfaces to impart specific properties such as hydrophobicity (water repellency) and chemical resistance is another significant application of this compound and its derivatives. chemimpex.comsmolecule.com They are used to treat a variety of substrates, including glass, metals, and polymers. chemimpex.com The treatment alters the surface chemistry, leading to enhanced durability and resistance to environmental factors like moisture. lookchem.comlookchem.com
In one study, various silanes, including those with chloromethyl groups, were used to modify the surface of γ-alumina. ntnu.no The goal was to create hydrophobic catalyst supports, and it was found that certain silanes could render the support completely hydrophobic, which is beneficial in applications like Fischer-Tropsch synthesis. ntnu.no The process typically involves immersing the substrate in a solution of the silane, leading to the grafting of the silane onto the surface. ntnu.no This modification can enhance properties beyond hydrophobicity, including improved adhesion for coatings and sealants. lookchem.com
The application of these silanes in coatings improves hydrophobicity and chemical resistance, making the treated substrates more robust for use in harsh environments. chemimpex.com
Development of Specialty Organosilicon Materials
This compound is a key precursor in the synthesis of a wide array of specialty organosilicon materials, including tailored silanes and advanced hybrid materials. Its reactivity makes it an essential building block for developing materials with customized properties. chemimpex.cominnospk.com
Tailored Functionalized Silanes
The chloromethyl group in this compound is highly reactive and susceptible to nucleophilic substitution, allowing it to be easily converted into other functional groups. smolecule.comvulcanchem.com This reactivity is harnessed to synthesize a diverse range of functionalized silanes with properties tailored for specific applications in electronics, pharmaceuticals, and nanotechnology. chemimpex.cominnospk.com
Researchers can introduce various functionalities by reacting chlorothis compound with different nucleophiles. smolecule.com For example, it serves as a starting material for creating silicone polymers with pendent chloromethyl groups, which can then be further functionalized. smolecule.com This versatility makes it an important intermediate in organic synthesis for producing complex organosilicon compounds. smolecule.comsmolecule.com The synthesis of previously unknown 1-[(chloromethyl)dimethylsilyl]-1H-pyrrole was achieved through the reaction of pyrrole (B145914) with a system containing chlorothis compound. researchgate.net Similarly, it is a precursor for synthesizing (chloromethyl)dimethylphenylsilane (B155712), another important building block in organic synthesis. orgsyn.org
This ability to act as a versatile chemical building block is fundamental to the development of new materials with precisely defined characteristics. innospk.com
Table 1: Examples of Functionalized Silanes Derived from this compound Precursors
| Precursor | Reactant | Synthesized Functional Silane | Key Application/Feature |
| Chlorothis compound | Pyrrole/Hexamethyldisilazane | 1-[(chloromethyl)dimethylsilyl]-1H-pyrrole | Intermediate for novel silicon-nitrogen compounds researchgate.net |
| Chlorothis compound | Phenylmagnesium bromide | (Chloromethyl)dimethylphenylsilane | Precursor for useful silylating agents orgsyn.org |
| Chlorothis compound | Ethynylmagnesium bromide | (Chloromethyl)dimethylethynylsilane | Building block for organosilicon acetylenic dendrimers mathnet.ru |
| This compound derivative | Amines or Alkoxides | Amino- or alkoxy-methylsilanes | Further derivatization via nucleophilic substitution vulcanchem.com |
Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability). This compound and its derivatives play a crucial role as molecular bridges in the synthesis of these advanced materials. lookchem.com
Utility in Complex Organic Synthesis and Medicinal Chemistry
Building Block for Sophisticated Organosilicon Compounds
(Chloromethyl)dimethylsilane serves as a crucial intermediate in the synthesis of more complex and sophisticated organosilicon compounds. smolecule.com Its utility as a building block stems from the reactivity of the chloromethyl group, which readily participates in nucleophilic substitution reactions. This allows for the introduction of the dimethylsilylmethyl unit into a wide variety of organic molecules. smolecule.comsmolecule.com
Researchers have utilized this compound in the preparation of various organosilicon structures. For instance, it can be used to create silicone polymers with pendent chloromethyl groups, which can be further functionalized to tailor the polymer's properties for specific applications. smolecule.com Additionally, it is a key component in the synthesis of silane (B1218182) coupling agents, which are instrumental in enhancing the adhesion between organic and inorganic materials. smolecule.comchemimpex.com
The reaction of this compound with nucleophiles, such as organometallic reagents, leads to the formation of new silane derivatives. smolecule.com It can also undergo transsilylation reactions, where the silyl (B83357) group is transferred to another molecule, and cross-coupling reactions with various nucleophiles. smolecule.com A notable example is the Williamson-type reaction of bisthis compound (B1265723) with p-hydroxybenzaldehyde to form a silicon-containing dialdehyde, which can then be used to synthesize polyazomethines. tandfonline.comtandfonline.com
Introduction of Silylmethyl Moieties into Organic Frameworks
A significant application of this compound is the introduction of silylmethyl moieties into organic frameworks. This is typically achieved through nucleophilic substitution reactions where the chloromethyl group is attacked by a nucleophile, such as an alcohol, amine, or thiol. gelest.com This process is valuable for modifying the properties of organic molecules and for creating precursors for further synthetic transformations.
The silylmethylation of primary amides has been demonstrated using a mixture of chlorothis compound (B161097) and hexamethyldisilazane, followed by hydrolysis to produce 4-acyl-2,6-disilamorpholines. rsc.org This method highlights the ability to introduce the silylmethyl group onto a nitrogen atom within a cyclic structure.
Synthetic Routes to Pharmaceutical and Agrochemical Intermediates
This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comlookchem.comontosight.ai The introduction of a silicon-containing moiety can influence the biological activity and physicochemical properties of a molecule.
In the pharmaceutical industry, chlorothis compound is used as a reactive intermediate in the synthesis of various drugs, including antiviral, antihypertensive, and antifungal agents. innospk.com It is also employed in the production of functionalized silanes for drug delivery systems. innospk.com A specific application is in the synthesis of an advanced intermediate for Raltegravir, an antiretroviral drug. thieme-connect.com The selective N-methylation of a pyrimidone intermediate is achieved using chlorothis compound followed by desilylation. thieme-connect.comresearchgate.net
In the agrochemical sector, this compound is used in the preparation of pesticides and other agricultural chemicals to enhance crop protection. lookchem.commade-in-china.com It can be used as an intermediate in the synthesis of organosilicon pesticides. chemball.com
Derivatization for Analytical and Diagnostic Applications
This compound and related compounds are utilized as derivatizing agents in analytical chemistry, particularly for gas chromatography (GC). thermofisher.comlookchem.com Derivatization is a process that modifies a compound to improve its analytical properties, such as volatility and detectability.
Silylating agents, including those derived from this compound, are used to protect reactive functional groups like alcohols, phenols, and carboxylic acids by converting them into more volatile silyl ethers or esters. gelest.comlookchem.com This is particularly useful for the analysis of polar compounds by GC. lookchem.com For instance, chlorothis compound (CMDMCS) can be used to derivatize samples for GC analysis. tcichemicals.com The derivatization process can enhance the detectability of the analyte, for example, by providing greater electron capture detector (ECD) detectability. gelest.com
Selective Chemical Transformations in Heterocyclic Synthesis
This compound plays a role in the selective chemical modification of heterocyclic compounds. Its reactivity can be harnessed to achieve specific transformations that might be challenging with other reagents.
A key example is the selective N-methylation of lactam heterocycles like pyrimidone. thieme-connect.com Traditional methylation methods can often lead to a mixture of N- and O-methylated products. However, a two-step procedure involving silylation with chlorothis compound followed by desilylation with potassium fluoride (B91410) provides the desired N-methylated product with high selectivity. thieme-connect.comresearchgate.netresearchgate.net This method has been successfully applied in the synthesis of an intermediate for the antiretroviral drug Raltegravir. thieme-connect.comresearchgate.net
Computational Chemistry and Theoretical Studies of Chloromethyl Dimethylsilane Systems
Quantum Chemical Calculations of Reaction Mechanisms and Energetics
Quantum chemical calculations are a cornerstone for studying the intricate details of chemical reactions involving (Chloromethyl)dimethylsilane. These methods are used to model the electronic structure of molecules and compute their properties, providing a framework for understanding reaction pathways and the energy changes that accompany them. rsc.orgnih.gov
Density Functional Theory (DFT) has emerged as a particularly valuable method for studying chloromethylsilane systems due to its balance of computational cost and accuracy. acs.org Researchers have widely applied DFT to investigate the structures of reactants, products, and the transition states that connect them. researchgate.netresearchgate.net
A notable application of DFT is the study of the thermal rearrangement of this compound. researchgate.net Using the B3LYP functional with the 6-311G(d,p) basis set, researchers have optimized the geometries of the stationary points along the reaction coordinate. researchgate.netresearchgate.net This level of theory has been shown to be effective in describing the rearrangement mechanism where a chlorine atom migrates from the carbon to the silicon atom, while a hydrogen atom simultaneously moves from the silicon to the carbon atom. researchgate.net The process proceeds through a double-three-membered-ring transition state to form trimethylchlorosilane. researchgate.netresearchgate.net
DFT calculations have also been employed to understand the role of Lewis acid catalysts, such as AlCl₃ and BF₃, in the thermal rearrangement of chloromethylsilanes. researchgate.net These studies help to determine the catalytic pathways and the factors that influence reaction rates and activation energies. researchgate.net Furthermore, DFT has been used to rationalize the role of the chlorosilyl group in iridium-catalyzed C-H borylation reactions and to calculate bond dissociation energies (BDEs). acs.org For instance, calculations at the DFT/B3LYP level with the 6-31G(d) basis set have been used to determine the BDEs for Si-Cl bonds in related chlorosilanes. mdpi.com
Table 1: DFT Study of Thermal Rearrangement of Chloromethylsilanes
| Compound | Reaction Studied | DFT Method | Key Finding | Source |
|---|---|---|---|---|
| This compound | Thermal Rearrangement | B3LYP/6-311G(d, p) | Rearrangement to trimethylchlorosilane occurs via a double-three-membered-ring transition state. | researchgate.net |
| Chloromethylsilane | Catalytic Rearrangement | B3LYP/6-311G(d, p) | Investigated catalytic effect of Lewis acids (AlCl₃, BF₃) on the reaction mechanism. | researchgate.net |
| Chlorosilanes | Ir-catalyzed Borylation | B3LYP and M06 | Elucidated the role of the chlorosilyl group and correlated Ir-C BDEs with reaction barriers. | acs.org |
A key aspect of computational reaction analysis is the identification and characterization of the transition state, which is the highest energy point on a reaction path. numberanalytics.com The energy of this state relative to the reactants defines the activation energy or energy barrier of the reaction. numberanalytics.com
For the uncatalyzed thermal rearrangement of this compound, DFT calculations at the B3LYP/6-311G(d,p) level have determined the energy barrier to be 201.6 kJ mol⁻¹. researchgate.netresearchgate.net This barrier is lower than that calculated for the parent chloromethylsilane (217.4 kJ mol⁻¹) but higher than that for (chloromethyl)vinylsilane (208.7 kJ mol⁻¹), indicating the influence of alkyl substituents on the silicon atom. researchgate.netresearchgate.net The transition state for this rearrangement is described as a "double-three-membered-ring," where the Cl atom moves towards the Si atom and an H atom moves from the Si atom to the CH₂Cl group. researchgate.net The validity of this reaction path and the nature of the transition state are confirmed by intrinsic reaction coordinate (IRC) calculations. researchgate.net
The presence of a Lewis acid catalyst dramatically alters the energy landscape. researchgate.net Calculations show that catalysts provide an alternative reaction pathway with a significantly lower energy barrier, thereby increasing the reaction rate. researchgate.netnumberanalytics.com The formation of the transition state is the determining factor for the activation energies in these catalyzed reactions. researchgate.net
Table 2: Calculated Energy Barriers for Thermal Rearrangement of Chloromethylsilanes
| Compound | Energy Barrier (kJ mol⁻¹) | Computational Method | Source |
|---|---|---|---|
| Chloromethylsilane | 217.4 | B3LYP/6-311G(d, p) | researchgate.netresearchgate.net |
| This compound | 201.6 | B3LYP/6-311G(d, p) | researchgate.netresearchgate.net |
| (Chloromethyl)vinylsilane | 208.7 | B3LYP/6-311G(d, p) | researchgate.net |
Molecular Dynamics and Simulation Studies
While quantum chemical calculations focus on the energetics and mechanisms of individual reaction steps, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecular systems over time. MD simulations have been used to study the conformational properties of polymers related to this compound, such as polydimethylsilmethylene (PDMSM) backbones. acs.org These simulations, however, have not always fully captured certain structural preferences, such as the tendency for kinked geometries, which were later rationalized by DFT calculations that included dispersion corrections. acs.orgchemrxiv.org For this compound itself, specific MD simulation studies are not prominently featured in the reviewed literature, which has focused more on quantum mechanical investigations of its reactivity.
Prediction of Reactivity and Structure-Property Relationships
Computational methods are also used to predict the reactivity of molecules and to establish quantitative structure-activity relationships (QSAR) or structure-property relationships. umweltbundesamt.de For chlorosilanes, theoretical analysis has been performed to understand how molecular structure influences the efficiency of processes like electron attachment. mdpi.com Studies have shown that chlorosilanes are generally weaker electron scavengers than their chloroalkane counterparts. mdpi.com
In the context of QSAR, computational models are used to predict properties like the octanol-water partition coefficient (log KOW), which is an indicator of bioaccumulation potential. umweltbundesamt.de While specific QSAR models developed exclusively for this compound are not detailed, the principles are applied to broader classes of chemicals to screen for properties relevant under regulations like REACH. umweltbundesamt.de The reactivity of this compound in various reactions, such as its behavior with macroanions in polymerization, has been studied, demonstrating its wide applicability. researchgate.net Computational studies complement these experimental findings by providing a mechanistic basis for the observed reactivity. researchgate.net
Analytical and Spectroscopic Characterization Techniques for Chloromethyl Dimethylsilane Research
Advanced Spectroscopic Methods
Spectroscopic techniques provide fundamental insights into the molecular framework of (Chloromethyl)dimethylsilane by probing the interactions of its atoms and bonds with electromagnetic radiation.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound, offering precise information about the hydrogen, carbon, and silicon environments within the molecule.
¹H NMR: The proton NMR spectrum of this compound is characterized by two distinct signals, corresponding to the two types of protons. The six protons of the two equivalent silicon-methyl groups (Si-CH₃) typically appear as a sharp singlet in the upfield region, while the two protons of the chloromethyl group (Cl-CH₂) resonate as a singlet further downfield due to the deshielding effect of the adjacent chlorine atom. chemicalbook.com
¹³C NMR: The carbon-13 NMR spectrum provides confirmation of the carbon skeleton. Two signals are expected: one for the methyl carbons and another for the chloromethyl carbon. The greater electronegativity of chlorine compared to silicon results in the chloromethyl carbon appearing at a significantly higher chemical shift (downfield) than the methyl carbons.
²⁹Si NMR: Silicon-29 NMR spectroscopy is highly specific to the silicon environment. For this compound, a single resonance is observed. Its chemical shift is influenced by the attached substituents. The presence of two methyl groups, a chloromethyl group, and a chlorine atom places the chemical shift in a characteristic region for tetracoordinated chlorosilanes. The observed shift for compounds with similar substitution patterns, such as dichlorodimethylsilane (B41323) (~32 ppm) and trimethylchlorosilane (~30 ppm), suggests the resonance for this compound would be found in a comparable downfield region relative to the tetramethylsilane (B1202638) (TMS) standard.
Interactive Data Table: Typical NMR Chemical Shifts for this compound
| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Si-CH₃ | ~0.55 | Singlet |
| ¹H | CH₂-Cl | ~2.90 | Singlet |
| ¹³C | Si-CH₃ | ~ -1 to 5 | Singlet |
| ¹³C | CH₂-Cl | ~ 25 to 35 | Singlet |
| ²⁹Si | Si(CH₃)₂(CH₂Cl)Cl | ~ 28 to 34 | Singlet |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups within the this compound molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The spectrum displays a combination of stretching and bending vibrations that are characteristic of its structure.
Key absorptions include C-H stretching from the methyl and chloromethyl groups, the distinct symmetric deformation of the Si-CH₃ groups, and vibrations corresponding to the C-Cl and Si-Cl bonds.
Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 2965 - 2850 | C-H Stretch | CH₃ & CH₂ | Medium |
| ~1410 | C-H Asymmetric Bend | CH₂-Cl | Medium |
| ~1260 | C-H Symmetric Deformation (Scissoring) | Si-CH₃ | Strong |
| ~800 | Si-C Stretch / CH₃ Rock | Si-CH₃ | Strong |
| 800 - 650 | C-Cl Stretch | CH₂-Cl | Strong |
| 600 - 450 | Si-Cl Stretch | Si-Cl | Strong |
Mass Spectrometry (MS, GC-EI-MS)
Mass spectrometry (MS), particularly when coupled with Gas Chromatography (GC-EI-MS), is a powerful technique for determining the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation. In electron ionization (EI), the molecule is fragmented into characteristic charged ions.
The mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), any chlorine-containing fragment will appear as a pair of peaks (M⁺ and M+2⁺) separated by two mass units, with a relative intensity ratio of approximately 3:1.
The most abundant fragment ion (base peak) is typically formed by the loss of the chloromethyl radical (•CH₂Cl), resulting in the stable [Si(CH₃)₂Cl]⁺ cation at m/z 93 and 95. Other significant fragments arise from the loss of a methyl radical (•CH₃).
Interactive Data Table: Major Fragments in the Mass Spectrum of this compound
| m/z (³⁵Cl / ³⁷Cl) | Proposed Fragment Ion | Identity | Relative Intensity |
|---|---|---|---|
| 127 / 129 | [C₂H₅³⁵Cl₂Si]⁺ / [C₂H₅³⁵Cl³⁷ClSi]⁺ | [M - CH₃]⁺ | Moderate |
| 93 / 95 | [C₂H₆³⁵ClSi]⁺ / [C₂H₆³⁷ClSi]⁺ | [M - CH₂Cl]⁺ | High (Base Peak) |
| 63 / 65 | [CH₂³⁵Cl]⁺ / [CH₂³⁷Cl]⁺ | [CH₂Cl]⁺ | Moderate |
Chromatographic Separation and Analysis
Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity. For polymers derived from this compound, chromatography is the primary method for determining molecular weight distributions.
Gas Chromatography (GC)
Gas Chromatography (GC) is the foremost technique for determining the purity of the volatile compound this compound. The compound is vaporized and passed through a capillary column containing a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase.
Non-polar capillary columns, such as those with a polydimethylsiloxane (B3030410) stationary phase, are well-suited for analyzing chlorosilanes. The retention time is a reliable indicator of the compound's identity under specific analytical conditions. The Kovats retention index, a standardized measure, is often used for compound identification in GC.
Interactive Data Table: Gas Chromatography Data for this compound
| Parameter | Value / Description |
|---|---|
| Typical Stationary Phase | Polydimethylsiloxane (e.g., DB-1, SE-30) |
| Column Type | Capillary |
| Detector | Thermal Conductivity (TCD) or Mass Spectrometer (MS) |
| Kovats Retention Index (non-polar phase) | 755 |
Gel Permeation Chromatography (GPC) for Polymer Characterization
While GPC is not used to analyze the small molecule this compound itself, it is a critical technique for characterizing polymers synthesized using this compound. This compound can be incorporated as a co-monomer in the synthesis of polysiloxanes, typically through co-hydrolysis with other chlorosilanes like dimethyldichlorosilane. This introduces reactive chloromethyl functional groups along the polymer backbone.
GPC, also known as Size Exclusion Chromatography (SEC), separates polymer molecules based on their hydrodynamic volume in solution. The polymer sample is dissolved in a suitable solvent (e.g., toluene (B28343) or THF) and passed through a column packed with porous gel. Larger polymer chains elute first, while smaller chains penetrate the pores and elute later. By calibrating with polymer standards of known molecular weight (such as polystyrene), the molecular weight distribution of the synthesized polymer can be determined. Key parameters obtained from GPC analysis include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution.
Interactive Data Table: Representative GPC Data for a Polysiloxane Synthesized with this compound
| Parameter | Description | Typical Value |
|---|---|---|
| Mn (g/mol) | Number-Average Molecular Weight | 8,500 |
| Mw (g/mol) | Weight-Average Molecular Weight | 15,300 |
| PDI (Mw/Mn) | Polydispersity Index | 1.8 |
| Eluent | Toluene or Tetrahydrofuran (THF) | - |
| Calibration | Polystyrene Standards | - |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a key technique for separating, identifying, and quantifying components in a mixture. teledynelabs.com For organosilanes like this compound, which are precursors for chemically bonded stationary phases, HPLC analysis is particularly relevant. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common separation mode used for a wide range of compounds, including those with hydrophobic moieties. researchgate.net
In the analysis of chlorosilanes, the primary challenge is their reactivity, especially towards the silica-based stationary phases commonly used in HPLC. chromatographyonline.com The silanol (B1196071) groups on the silica (B1680970) surface can interact with or be permanently bound by chlorosilanes, leading to poor recovery and peak shape. chromatographyonline.comhplc.eu To mitigate these effects, specialized columns with low silanol activity or end-capped phases are often employed. hplc.eusielc.com
The selection of the mobile phase is also critical. A typical mobile phase for the separation of related silane (B1218182) compounds consists of a mixture of an organic solvent like acetonitrile (B52724), water, and an acid such as phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The composition of the mobile phase is adjusted to optimize the separation of the target compound from impurities or reaction byproducts. teledynelabs.com
Table 1: Typical HPLC Parameters for Organosilane Analysis
| Parameter | Description | Common Conditions |
|---|---|---|
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Used for separating compounds with hydrophobic moieties. researchgate.net |
| Stationary Phase | C8 or C18 bonded to high-purity spherical silica gel. amazonaws.com | To minimize undesirable interactions, ultra-inert stationary phases with low silanol activity are preferred. hplc.eusielc.com |
| Mobile Phase | Water/organic solvent mixture (e.g., acetonitrile or methanol). amazonaws.com | Often buffered and may contain additives like formic acid for MS compatibility. sielc.com |
| Detector | UV-Vis Detector, Refractive Index Detector, or Mass Spectrometer (MS). | The choice depends on the analyte's properties and the required sensitivity. |
This table is interactive. Click on the headers to sort the data.
Research into novel stationary phases, such as those with immobilized polymers or those based on hybrid silica, aims to improve the stability and performance of HPLC separations for reactive compounds like this compound. researchgate.net
X-ray Diffraction and Crystallography
Single-crystal X-ray diffraction (XRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline material, including bond lengths, bond angles, and unit cell dimensions. creative-biostructure.comcarleton.edu For a compound like this compound, which is a liquid at room temperature, obtaining a single crystal for XRD analysis requires low-temperature crystallization techniques. znaturforsch.com
The structural data obtained from XRD is fundamental for understanding the reactivity and physical properties of the compound. mdpi.comrsc.org It can confirm the tetrahedral geometry around the silicon atom and provide precise measurements of the Si-C, Si-Cl, and C-Cl bond lengths and angles.
Table 2: Representative Crystallographic Data for a Related Chlorosilane
| Parameter | Value (for Me2NSiMe2Cl) | Significance |
|---|---|---|
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | C2/m | Defines the symmetry elements within the unit cell. |
| Si-N Bond Length | 1.686(2) Å | Indicates the distance between silicon and nitrogen atoms. |
| Si-C Bond Length | 1.851(1) Å | Indicates the distance between silicon and carbon atoms. |
| Si-Cl Bond Length | 2.109(1) Å | Indicates the distance between silicon and chlorine atoms. |
| N-Si-Cl Bond Angle | 111.7(1) ° | Defines the angle between the N, Si, and Cl atoms. |
Data sourced from a study on chloro-dimethyl(dimethylamino)silane. znaturforsch.com This table is interactive.
Powder X-ray diffraction (PXRD) is another XRD technique that can be used to analyze crystalline materials. libretexts.org While it provides less detailed structural information than single-crystal XRD, it is useful for phase identification and for studying the structure of polycrystalline materials or thin films derived from this compound. researchgate.netlatech.edu
Thermal Analysis Techniques (TGA, DSC)
Thermal analysis techniques are essential for characterizing the thermal stability and phase behavior of materials. wikipedia.org Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly relevant for studying this compound and its derivatives.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. libretexts.org For organosilanes, TGA is used to determine their thermal stability and decomposition profile. researchgate.net The TGA curve shows the temperature at which the compound begins to decompose, which is indicated by a loss of mass. wikipedia.org Studies on related methylchlorosilanes show that decomposition often proceeds through the cleavage of Si-C or Si-Cl bonds at elevated temperatures. nih.gov The thermal decomposition of chlorosilanes like dichlorosilane (B8785471) has been predicted to have a high activation energy, around 75 kcal/mol. buffalo.edu TGA can also quantify the amount of material grafted onto a surface, such as silica nanoparticles modified with silanes. researchgate.netnih.gov
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. nih.gov DSC is used to identify phase transitions such as melting, crystallization, and glass transitions. researchgate.net For this compound, DSC can be used to determine its melting point and boiling point, providing crucial data on its physical state over a range of temperatures. Physicochemical characterization of related dimethylalkylchlorosilane derivatives has utilized DSC in combination with other techniques to study their phase transitions, which were found to be completely reversible. nih.gov
Table 3: Summary of Thermal Analysis Data for Related Chlorosilanes
| Technique | Information Obtained | Typical Observations for Chlorosilanes |
|---|---|---|
| TGA | Thermal stability, decomposition temperature, amount of grafted material. wikipedia.orgnih.gov | Decomposition occurs at high temperatures via Si-C or Si-Cl bond cleavage. nih.gov Weight loss corresponds to the decomposition of organic groups. researchgate.netresearchgate.net |
| DSC | Melting point, boiling point, glass transition temperature, heat of fusion. nih.gov | Reversible phase transitions are observed. nih.gov The technique can characterize the state of order of alkyl chains. nih.gov |
This table is interactive. Click on the headers to sort the data.
Surface Analysis Methods (e.g., XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. XPS is a powerful tool for analyzing surfaces that have been modified with this compound. When this silane is used to functionalize a surface, XPS can confirm the presence of the silane layer and provide detailed information about its chemical structure. mdpi.compreprints.org
The analysis involves irradiating the surface with X-rays and measuring the kinetic energy of the electrons that are emitted. The binding energy of these electrons is characteristic of the element and its chemical environment. For a surface treated with this compound, high-resolution XPS spectra of the Si 2p, C 1s, and Cl 2p regions are of particular interest.
The Si 2p binding energy provides information about the oxidation state of the silicon. For organic silicon compounds, the Si 2p peak is typically found around 102 eV. thermofisher.com A shift to higher binding energy, such as 103.5 eV, is indicative of the formation of silicon-oxygen bonds (Si-O), as would be expected if the silane reacts with a hydroxylated surface to form a siloxane (Si-O-Si) linkage. thermofisher.comrsc.org The presence and chemical state of carbon and chlorine can also be confirmed through their respective core level spectra.
Table 4: Representative XPS Binding Energies for Silicon Compounds
| Element (Core Level) | Chemical State | Typical Binding Energy (eV) |
|---|---|---|
| Si 2p | Elemental Silicon (Si) | 99.4 |
| Si 2p | Organic Silicon | ~102 |
| Si 2p | Silicon Dioxide (SiO₂) | 103.5 |
| C 1s | Adventitious Carbon (C-C, C-H) | 284.8 - 285.0 |
| O 1s | Siloxane (Si-O-Si) | ~533 |
Binding energy values are approximate and can vary based on the specific chemical environment and instrument calibration. thermofisher.comrsc.orgresearchgate.net This table is interactive.
Quantitative analysis of the peak areas in the XPS spectra allows for the determination of the elemental composition of the surface layer. mdpi.compreprints.org This information is crucial for understanding the density and homogeneity of the silane coating. Angle-resolved XPS (ARXPS) can further be used to determine the thickness of the functionalized layer. mdpi.compreprints.org
Emerging Research Areas and Future Perspectives
Novel Catalytic Systems for Silicon-Carbon Bond Formation
The formation of silicon-carbon (Si-C) bonds is a cornerstone of organosilicon chemistry. While classical methods often require harsh conditions or stoichiometric reagents, emerging research is centered on the development of sophisticated catalytic systems that offer milder reaction pathways with greater efficiency and selectivity. These advancements are critical for synthesizing a diverse array of organosilanes, including derivatives of (Chloromethyl)dimethylsilane.
Palladium-catalyzed reactions represent a significant area of this research. Studies have demonstrated that palladium complexes, such as palladium diacetate (Pd(OAc)₂) and palladium chloride (PdCl₂), can effectively catalyze the selective dechlorination of polychlorinated methylsilanes using trichlorosilane (B8805176) as a reducing agent. This process allows for the stepwise reduction of Si-CCl₃ groups to Si-CHCl₂, Si-CH₂Cl, and ultimately Si-CH₃, providing a controlled method for synthesizing less chlorinated silanes without affecting the Si-Cl bonds. The reaction mechanism is believed to involve the formation of a metallic palladium(0) species, which then undergoes oxidative addition with the Si-H bond of the reducing agent. More broadly, palladium catalysis has been successfully applied to the cross-coupling of various chlorosilanes with Grignard reagents, a transformation that overcomes the high bond strength of the Si-Cl bond (approximately 113 kcal/mol) and enables the synthesis of a wide range of alkyl and aryl silanes. nih.gov
Copper-catalyzed systems are also gaining prominence for Si-C bond formation. nih.govrsc.orgrsc.org Research has shown that copper catalysts can facilitate the silylation of various organic molecules, such as propargyl dichlorides to form functionalized allenylsilanes. nih.gov These methods often operate under mild conditions and exhibit high efficiency. nih.gov The development of copper-catalyzed silylation of aryl and alkenyl triflates using silylboronic esters is another innovative approach that avoids competing side reactions. rsc.org
Beyond transition metals, new frontiers are being explored, including transition-metal-free methods. One such approach involves the use of an alkoxide base to promote the deborylative silylation of benzylic organoboronates with chlorosilanes, offering a practical and selective route to benzyl (B1604629) silanes. nih.gov These catalytic innovations are expanding the synthetic toolbox for organosilicon chemistry, enabling more efficient and versatile use of compounds like this compound.
| Catalytic System | Catalyst Example | Substrate Example | Key Advantage |
| Palladium-Catalyzed | Pd(OAc)₂, PdCl₂ | Polychloromethylsilanes | Stepwise and selective reduction of C-Cl bonds. |
| Palladium-Catalyzed | (DrewPhos)₂PdI₂ | Monochlorosilanes | Overcomes high Si-Cl bond strength for coupling. nih.gov |
| Copper-Catalyzed | Copper-phosphine complex | Propargyl dichlorides | Efficient formation of allenylsilanes under mild conditions. nih.gov |
| Transition-Metal-Free | KOtBu (alkoxide base) | Benzylboronates | Avoids transition metals, good functional group tolerance. nih.gov |
Design of Advanced Polymer Architectures with Tailored Functionality
This compound is a valuable monomer and functionalizing agent in polymer chemistry due to its dual reactivity: the silicon-chlorine bond is readily hydrolyzed or substituted, while the carbon-chlorine bond provides a site for a wide range of organic transformations. This versatility is being exploited in emerging research to design complex polymer architectures with precisely controlled structures and tailored functionalities.
One of the most promising areas is the use of this compound and its analogues to create macroinitiators for controlled/"living" radical polymerizations, such as Atom Transfer Radical Polymerization (ATRP). cmu.edu In this strategy, the chloromethyl group serves as an active initiation site. For example, a polysiloxane backbone can be functionalized with chloromethyl groups, and this macroinitiator is then used to grow well-defined polymer chains of a different monomer (e.g., styrene (B11656) or methyl methacrylate), resulting in graft copolymers. cmu.educmu.edu This approach allows for the synthesis of materials that combine the properties of polysiloxanes (e.g., low glass transition temperature, high gas permeability) with those of the grafted organic polymers.
Similarly, functional chlorosilanes are used as end-capping agents in the ring-opening polymerization (ROP) of cyclotrisiloxanes. researchgate.netrsc.org After the polymerization has reached the desired chain length, a compound like this compound can be added to terminate the living chain end. This introduces a reactive chloromethyl group at the terminus of the polysiloxane chain, which can be used for subsequent modifications, such as linking the polymer to other molecules or surfaces. researchgate.net This technique is crucial for producing hemitelechelic and heterotelechelic polysiloxanes with well-defined terminal structures. rsc.org The combination of ROP and functional end-capping enables the creation of block copolymers with unique properties and applications. cmu.edu
These advanced synthetic methods provide precise control over molecular weight, low polydispersity, and chain topology, leading to sophisticated architectures like block, graft, and star polymers. cmu.edu
| Polymerization Technique | Role of this compound Moiety | Resulting Architecture | Key Feature |
| Atom Transfer Radical Polymerization (ATRP) | Acts as an initiator site on a polymer backbone. cmu.edu | Graft Copolymers, Block Copolymers | Precise control over grafted chain length and density. |
| Ring-Opening Polymerization (ROP) | Acts as an end-capping agent to terminate living chains. researchgate.netrsc.org | End-functionalized linear polymers (Telechelics) | Introduces a reactive handle at the polymer chain end for further modification. |
| Hydrosilation followed by ATRP | Attached to a polysiloxane to form a macroinitiator. cmu.edu | ABA Triblock Copolymers | Combines properties of a soft polysiloxane center block with rigid terminal blocks. cmu.edu |
Green Chemistry Approaches in Organosilicon Synthesis
The traditional industrial production of methylchlorosilanes, the precursors to this compound, relies on the Müller-Rochow Direct Process. mdpi.comacs.org This process involves the reaction of methyl chloride with a silicon-copper alloy at high temperatures. wikipedia.org While economically effective, it generates significant environmental concerns, particularly the production of harmful byproducts such as hydrogen chloride. mdpi.com In line with the principles of green chemistry, which advocate for waste prevention and the use of safer chemicals, significant research efforts are directed towards developing more sustainable synthetic routes. nih.gov
A major focus of this research is the development of chlorine-free pathways to organosilanes. researchgate.net One promising alternative is the direct synthesis of alkoxysilanes by reacting silicon with alcohols (e.g., methanol) instead of alkyl chlorides. mdpi.comresearchgate.net This route avoids the generation of HCl and produces valuable alkoxysilanes that can be used in place of chlorosilanes for many applications. mdpi.com
More recently, mechanochemistry has emerged as a powerful green technique for organosilane synthesis. rsc.org Mechanochemical methods use mechanical force, such as ball milling, to induce chemical reactions, often in the absence of a solvent. rsc.orgacs.org Researchers have demonstrated a one-stage mechanochemical process for the direct synthesis of methylmethoxysilanes from silicon and dimethyl ether. rsc.orgresearchgate.net This approach not only eliminates the need for solvents but also allows the use of technical-grade silicon without extensive pre-treatment and proceeds with very high silicon conversion (90-100%). rsc.org The catalyst (copper) is introduced through the abrasion of brass grinding materials inside the reactor, simplifying the process significantly. rsc.org These solvent-free, chlorine-free methods represent a paradigm shift towards a more sustainable organosilicon industry. rsc.org
| Synthesis Route | Key Reactants | Key Products/Byproducts | Environmental Considerations |
| Traditional (Müller-Rochow) | Silicon, Methyl Chloride, Copper Catalyst | Methylchlorosilanes, HCl | High energy consumption; produces corrosive and hazardous HCl byproduct. mdpi.com |
| Green Alternative (Direct Synthesis) | Silicon, Alcohols (e.g., Methanol), Copper Catalyst | Alkoxysilanes, H₂ | Chlorine-free route; avoids HCl production. mdpi.comresearchgate.net |
| Emerging (Mechanochemistry) | Silicon, Dimethyl Ether, Copper/Tin/Zinc Catalysts | Methylmethoxysilanes | Solvent-free; high conversion; simplified process. rsc.orgresearchgate.net |
Bio-Applications and Pharmaceutical Innovations
The unique physicochemical properties of organosilicon compounds are increasingly being harnessed in the fields of medicine and biotechnology. The incorporation of silicon into small organic molecules can significantly alter their biological activity, metabolic stability, and pharmacological profiles. nih.govresearchgate.net this compound serves as a valuable reactive intermediate for introducing the dimethylsilylmethyl moiety into complex molecules, paving the way for pharmaceutical innovations. innospk.cominnospk.com
A key concept driving this research is the use of silicon as a "bioisostere" for carbon. nih.gov Replacing a carbon atom in a drug molecule with a silicon atom can enhance lipophilicity, which may improve membrane permeability and potency. nih.govacs.org Because the Si-C bond is longer and more flexible than a C-C bond, this substitution can also alter the molecule's conformation and its binding affinity to biological targets like enzymes and receptors. acs.org For example, the replacement of a key carbon atom with silicon in the drug haloperidol (B65202) to create "sila-haloperidol" was shown to change its receptor selectivity profile. acs.org The reactivity of the Si-Cl and C-Cl bonds in this compound makes it a useful building block for synthesizing such "silapharmaca". bme.hu
Furthermore, the introduction of silyl (B83357) groups can increase a molecule's resistance to metabolic degradation. acs.org For instance, silicon-containing amino acids can be incorporated into peptides to make them less susceptible to cleavage by proteolytic enzymes, potentially extending their therapeutic window. acs.org
Beyond direct incorporation into drug molecules, functionalized silanes derived from this compound are being explored for advanced applications like drug delivery systems and biomaterials. innospk.com The ability of silanes to form stable bonds with surfaces and other materials makes them ideal for modifying nanoparticles or creating biocompatible coatings. The compound is also used as an intermediate in the synthesis of various classes of drugs, including antifungal, antiviral, and antihypertensive agents, as well as in the production of agrochemicals like pesticides. innospk.cominnospk.cominnospk.com This highlights its role as a versatile platform chemical for innovation in the life sciences.
| Application Area | Role of Organosilicon Moiety | Potential Advantage |
| Drug Discovery (Bioisosterism) | Silicon replaces a carbon atom in a drug's scaffold. nih.gov | Enhanced potency, altered receptor selectivity, improved lipophilicity. acs.org |
| Peptide Therapeutics | Incorporation of silicon-containing amino acids. acs.org | Increased resistance to proteolytic degradation. acs.org |
| Drug Delivery Systems | Used to create functionalized silanes for modifying carriers. innospk.com | Covalent attachment of drugs to nanoparticles or surfaces. |
| Agrochemicals | Serves as a key building block in pesticide synthesis. innospk.com | Allows for tailoring of formulations for specific targets. innospk.com |
Q & A
Q. What are the recommended methods for synthesizing (chloromethyl)dimethylsilane with high purity?
The compound can be synthesized via the reaction of chloromethyl ethoxy dimethylsilane with ethanol in petroleum ether at 65°C, using urea as an acid-binding agent. This method yields 92% purity (98% after optimization) . Alternative routes involve Lewis acid-catalyzed reactions, such as boron trifluoride etherate-mediated processes, which ensure high efficiency under mild conditions . Characterization should include NMR spectroscopy (e.g., ¹H and ¹³C NMR) to confirm structure and purity .
Q. How can researchers safely handle this compound in laboratory settings?
Due to its reactivity and corrosivity, store the compound in tightly sealed containers in a cool, dry, well-ventilated area. Avoid contact with metals, sparks, or open flames. Use non-sparking tools and grounded equipment during transfers. Personal protective equipment (PPE), including gloves and goggles, is mandatory. Waste must be segregated and disposed of via professional chemical treatment services .
Q. What analytical techniques are critical for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy is essential for structural confirmation. For example, ¹H NMR (CDCl₃) typically shows peaks at δ 0.05 (s, 6H, Si(CH₃)₂) and δ 3.61–3.66 (m, 4H, CH₂Cl), while ¹³C NMR confirms silicon-bound carbons at δ -5.3 to 63.1 . Gas chromatography (GC) with >98% purity standards is recommended for assessing synthetic yields .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
The chloromethyl group acts as an electrophilic site, enabling nucleophilic substitutions. Steric hindrance from dimethyl groups slows hydrolysis but enhances selectivity in silylation reactions. Computational studies (e.g., DFT) can model substituent effects on reaction pathways. Experimental data from silane analogs suggest that increased substitution reduces toxicity but may alter reactivity .
Q. What strategies resolve contradictions in reported physicochemical data (e.g., boiling points)?
Discrepancies in boiling points (e.g., 115–116°C vs. 149°C) may arise from impurities or measurement conditions. Validate data using authoritative sources like CAS or PubChem. For example, the density (1.086 g/cm³) and refractive index (1.436–1.438) from CAS align with industrial-grade specifications, while higher-purity samples may exhibit distinct properties .
Q. How can researchers assess the environmental and toxicological risks of this compound when toxicity data is limited?
Apply read-across methods using structurally similar silanes. For instance, dimethylsilane’s default inhalation screening level (30 µg/m³) is protective for related compounds. Toxicity trends indicate that higher substitution (e.g., trimethylsilane) correlates with lower hazard, but in vitro assays (e.g., cytotoxicity in human cell lines) are recommended for confirmation .
Q. What role does this compound play in the synthesis of functionalized carbosilane dendrimers?
The compound serves as a key monomer for dendritic growth via iterative hydrosilylation. For example, it reacts with allyl derivatives to form branched architectures. Optimize reaction conditions (e.g., solvent polarity, catalyst loading) to control regioselectivity and minimize side reactions. Recent studies highlight its utility in creating surfactants with tunable micellization behavior .
Methodological Guidance
Q. How to design experiments for optimizing the regioselectivity of this compound in silylation reactions?
Use kinetic vs. thermodynamic control strategies. For instance, low temperatures favor kinetic products (e.g., terminal silylation), while higher temperatures promote thermodynamically stable isomers. Monitor progress via FT-IR for Si–Cl bond consumption and GC-MS for intermediate identification .
Q. What computational tools predict the reaction pathways of this compound in complex systems?
Employ QSAR models and retrosynthesis algorithms (e.g., AI-powered platforms like Pistachio or Reaxys) to map feasible routes. These tools leverage databases of analogous reactions to propose mechanisms, such as radical-mediated chloromethyl group transfer or silicon-centered electrophilic attacks .
Q. How to address challenges in reproducing literature-reported synthetic yields for this compound derivatives?
Variability often stems from trace moisture or oxygen. Use Schlenk-line techniques for moisture-sensitive steps. Validate reaction conditions (e.g., solvent degassing, inert atmosphere) and characterize byproducts via LC-MS. Cross-reference synthetic protocols from peer-reviewed journals over commercial vendor datasheets .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
